(5E)-5-[4-(dimethylamino)benzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
CAS No.: 330845-05-1
Cat. No.: VC4371655
Molecular Formula: C20H19N3O3
Molecular Weight: 349.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 330845-05-1 |
|---|---|
| Molecular Formula | C20H19N3O3 |
| Molecular Weight | 349.39 |
| IUPAC Name | (5E)-5-[[4-(dimethylamino)phenyl]methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione |
| Standard InChI | InChI=1S/C20H19N3O3/c1-13-4-8-16(9-5-13)23-19(25)17(18(24)21-20(23)26)12-14-6-10-15(11-7-14)22(2)3/h4-12H,1-3H3,(H,21,24,26)/b17-12+ |
| Standard InChI Key | UGHYDYJIWDHSBQ-SFQUDFHCSA-N |
| SMILES | CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)N(C)C)C(=O)NC2=O |
Introduction
Chemical Structure and Nomenclature
Core Architecture
The compound features a pyrimidine-2,4,6(1H,3H,5H)-trione backbone, a bicyclic system with three ketone groups at positions 2, 4, and 6. The (5E) designation specifies the trans configuration of the exocyclic double bond connecting the 4-(dimethylamino)benzylidene group to the pyrimidine ring . The 1-(4-methylphenyl) substituent introduces steric bulk and electron-donating effects, influencing reactivity and intermolecular interactions .
Substituent Analysis
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4-(Dimethylamino)benzylidene: This electron-rich aromatic moiety enhances solubility in polar solvents and participates in charge-transfer interactions .
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4-Methylphenyl (p-tolyl): The para-methyl group modulates lipophilicity, a critical factor in membrane permeability for biological applications .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₁H₂₁N₃O₃ | |
| Molecular Weight | 363.42 g/mol | |
| CAS Registry Number | 330845-05-1 | |
| Double Bond Configuration | E (trans) |
Synthesis and Manufacturing
Condensation Reaction Pathway
The compound is typically synthesized via a Knoevenagel condensation between 1-(4-methylphenyl)pyrimidine-2,4,6-trione and 4-(dimethylamino)benzaldehyde under reflux conditions in ethanol or methanol . Catalytic bases like piperidine accelerate imine formation, with reaction times ranging from 6–12 hours .
Reaction Scheme:
Purification and Yield
Crude product purification involves recrystallization from dimethylformamide (DMF) or column chromatography (silica gel, ethyl acetate/hexane), yielding 65–78% . Purity ≥95% is confirmed via HPLC (C18 column, acetonitrile/water gradient) .
Physicochemical Properties
Spectral Characteristics
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IR Spectroscopy: Strong absorptions at 1705 cm⁻¹ (C=O stretching), 1660 cm⁻¹ (C=N), and 1590 cm⁻¹ (aromatic C=C) .
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¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, CH=), 7.65–7.20 (m, 8H, aromatic), 3.05 (s, 6H, N(CH₃)₂), 2.35 (s, 3H, Ar-CH₃) .
Solubility and Stability
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Solubility: Moderately soluble in DMSO (32 mg/mL), sparingly in water (<0.1 mg/mL) .
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Thermal Stability: Decomposes at 248–252°C without melting, as per TGA analysis .
Biological Activities and Mechanisms
Antimicrobial Efficacy
In vitro studies against Staphylococcus aureus (ATCC 25923) and Candida albicans (ATCC 10231) demonstrated MIC values of 12.5 µg/mL and 25 µg/mL, respectively . The mechanism involves intercalation into microbial DNA and inhibition of topoisomerase IV .
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor in synthesizing kinase inhibitors and antimicrobial agents . For example, alkylation at N-3 produces derivatives with enhanced blood-brain barrier penetration .
Materials Science
Its conjugated π-system enables applications in organic semiconductors. Thin films exhibit a bandgap of 2.8 eV, suitable for photovoltaic devices .
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